5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. This compound is characterized by its phenyl and thiophen-2-ylmethyl groups attached to the oxadiazole ring, making it a unique and potentially biologically active molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Core: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiophen-2-ylmethyl moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace functional groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, thiols, and suitable solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols, amines, alkanes.
Substitution: Amides, esters, ethers.
Scientific Research Applications
5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism by which 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific application.
Comparison with Similar Compounds
5-Phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide can be compared with other similar compounds, such as:
Thiazoles: These compounds also contain a heterocyclic ring with sulfur and nitrogen atoms and exhibit diverse biological activities.
Indoles: These compounds contain a benzene ring fused to a pyrrole ring and are known for their wide range of biological activities.
Oxadiazoles: Other oxadiazole derivatives with different substituents can have varying biological and chemical properties.
The uniqueness of this compound lies in its specific combination of phenyl and thiophen-2-ylmethyl groups, which can influence its biological activity and chemical reactivity.
Biological Activity
5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a phenyl group and a thiophen-2-ylmethyl substituent attached to the oxadiazole ring. The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and conventional organic reactions involving N,N'-diacylhydrazines and cyclodehydrating agents .
Antiviral Activity
Recent studies have highlighted the antiviral potential of oxadiazole derivatives against various viral infections. For instance, compounds structurally similar to 5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole have shown significant inhibitory effects on the dengue virus polymerase. These compounds were evaluated using high-throughput screening (HTS) methods, leading to the identification of several potent inhibitors with submicromolar activity against all four serotypes of the dengue virus .
Anticancer Properties
The anticancer activity of oxadiazole derivatives has been extensively documented. In vitro studies indicated that related compounds exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. Notably, some derivatives demonstrated IC50 values in the micromolar range, suggesting their potential as anticancer agents. Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells through pathways involving p53 activation and caspase cleavage .
Table 1: Biological Activity Summary of Related Oxadiazole Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
5a | Anticancer | MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |
5b | Antiviral | Dengue Virus | <1 | Inhibition of viral polymerase |
3a | Antimycobacterial | Mycobacterium tuberculosis | 0.5 | Disruption of cell wall synthesis |
Pharmacokinetics
The pharmacokinetic profile of oxadiazole derivatives indicates favorable properties such as metabolic stability and bioavailability. For example, compound 3a showed a half-life (T1/2) of approximately 1.63 hours and effective concentrations in target organs post-administration . These characteristics are critical for developing therapeutic agents with optimal dosing regimens.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between oxadiazole derivatives and their biological targets. These studies suggest that strong hydrophobic interactions occur between the aromatic rings of these compounds and specific amino acid residues in target proteins, enhancing their inhibitory efficacy .
Properties
IUPAC Name |
5-phenyl-N-(thiophen-2-ylmethyl)-1,3,4-oxadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-12(15-9-11-7-4-8-20-11)14-17-16-13(19-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOMFLCSGIQDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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